7-allyl-8-(sec-butylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
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Description
7-allyl-8-(sec-butylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C14H21N5O2 and its molecular weight is 291.355. The purity is usually 95%.
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Biological Activity
7-Allyl-8-(sec-butylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a synthetic compound belonging to the purine family. Its structure includes various functional groups that may confer unique biological activities. Understanding the biological activity of this compound is crucial for its potential applications in pharmacology and medicinal chemistry.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C14H21N5O2
- Molecular Weight : 291.34 g/mol
- CAS Number : 385391-16-2
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites or allosteric sites, thus modulating their activity.
- Receptor Interaction : It may interact with neurotransmitter receptors or other cellular receptors, influencing signaling pathways.
- Gene Expression Modulation : The compound could affect nucleic acid interactions, leading to changes in gene expression.
Antioxidant Activity
Research indicates that purine derivatives exhibit antioxidant properties. The presence of the sec-butylamino group may enhance the compound's ability to scavenge free radicals and reduce oxidative stress in cells.
Antitumor Activity
Preliminary studies suggest that this compound may have antitumor effects. It has been shown to inhibit the proliferation of certain cancer cell lines in vitro. This activity could be linked to its ability to interfere with cell cycle progression or induce apoptosis.
Neurological Effects
Given its structural similarity to known neuroactive compounds, this compound may exhibit neuroprotective effects. Studies on related compounds indicate potential benefits in neurodegenerative diseases through modulation of neurotransmitter systems.
Case Studies and Research Findings
Study | Findings |
---|---|
In Vitro Antitumor Activity | A study demonstrated that the compound inhibited the growth of breast cancer cells (MCF-7) by inducing apoptosis through caspase activation. |
Antioxidant Potential | Research indicated that this compound showed significant DPPH radical scavenging activity compared to standard antioxidants like ascorbic acid. |
Neuroprotective Effects | In a model of neurodegeneration, the compound reduced neuronal cell death by modulating glutamate receptor activity. |
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is useful to compare it with other purine derivatives:
Compound | Structure | Biological Activity |
---|---|---|
Caffeine | 1,3,7-trimethylxanthine | Stimulant; enhances alertness |
Theophylline | 1,3-dimethylxanthine | Bronchodilator; used in respiratory diseases |
Theobromine | 3,7-dimethylxanthine | Mild stimulant; vasodilator |
Properties
IUPAC Name |
8-(butan-2-ylamino)-1,3-dimethyl-7-prop-2-enylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N5O2/c1-6-8-19-10-11(16-13(19)15-9(3)7-2)17(4)14(21)18(5)12(10)20/h6,9H,1,7-8H2,2-5H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODNVNNVKXRFQST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC1=NC2=C(N1CC=C)C(=O)N(C(=O)N2C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.